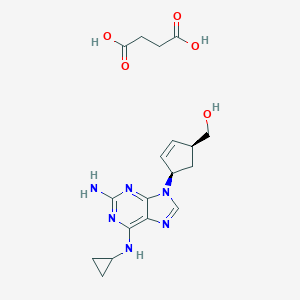
N-(4-fluorobenzyl)-2-(2-methylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-fluorobenzyl)-2-(2-methylphenyl)acetamide, also known as FUB-AMB, is a synthetic cannabinoid that has gained popularity in scientific research due to its potential therapeutic applications. This compound is a member of the indazole family of synthetic cannabinoids and has been found to have a high affinity for the CB1 and CB2 receptors in the endocannabinoid system.
Wirkmechanismus
N-(4-fluorobenzyl)-2-(2-methylphenyl)acetamide acts on the CB1 and CB2 receptors in the endocannabinoid system, which are responsible for regulating various physiological processes such as pain perception, mood, and inflammation. By binding to these receptors, this compound can modulate their activity and produce its therapeutic effects.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It has been found to reduce pain and inflammation in animal models, as well as improve anxiety-related behaviors. In addition, this compound has been shown to have antioxidant and anti-inflammatory effects, which could contribute to its neuroprotective properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(4-fluorobenzyl)-2-(2-methylphenyl)acetamide in laboratory experiments is its high potency and selectivity for the CB1 and CB2 receptors. This makes it a useful tool for studying the endocannabinoid system and its role in various physiological processes. However, one limitation of using this compound is its potential for abuse and dependence, which could limit its clinical applications.
Zukünftige Richtungen
There are several directions for future research on N-(4-fluorobenzyl)-2-(2-methylphenyl)acetamide. One area of interest is its potential for the treatment of neurodegenerative diseases. Further studies are needed to determine the efficacy of this compound in animal models of these diseases, as well as its safety and tolerability in humans. In addition, more research is needed to understand the long-term effects of this compound on the endocannabinoid system and its potential for abuse and dependence. Finally, studies are needed to determine the optimal dosing regimen for this compound and its potential interactions with other drugs.
Synthesemethoden
The synthesis of N-(4-fluorobenzyl)-2-(2-methylphenyl)acetamide involves the reaction of 2-amino-2-methyl-1-phenylpropan-1-one with 4-fluorobenzyl bromide in the presence of a base such as potassium carbonate. The resulting product is then acetylated using acetic anhydride to yield this compound. This synthesis method has been well-documented in the scientific literature and has been used by many researchers to obtain this compound for their studies.
Wissenschaftliche Forschungsanwendungen
N-(4-fluorobenzyl)-2-(2-methylphenyl)acetamide has been extensively studied for its potential therapeutic applications. It has been found to have analgesic, anti-inflammatory, and anxiolytic properties, making it a promising candidate for the treatment of various conditions such as chronic pain, anxiety disorders, and inflammation-related diseases. In addition, this compound has been shown to have neuroprotective effects, which could make it a potential treatment option for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
Molekularformel |
C16H16FNO |
|---|---|
Molekulargewicht |
257.3 g/mol |
IUPAC-Name |
N-[(4-fluorophenyl)methyl]-2-(2-methylphenyl)acetamide |
InChI |
InChI=1S/C16H16FNO/c1-12-4-2-3-5-14(12)10-16(19)18-11-13-6-8-15(17)9-7-13/h2-9H,10-11H2,1H3,(H,18,19) |
InChI-Schlüssel |
MCRPIZBXZTWFSP-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1CC(=O)NCC2=CC=C(C=C2)F |
Kanonische SMILES |
CC1=CC=CC=C1CC(=O)NCC2=CC=C(C=C2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(2-methylphenyl)acetamide](/img/structure/B221356.png)

![1-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-methylpropan-1-one](/img/structure/B221376.png)

![Ethyl 1-[2-(4-chlorophenoxy)-2-methylpropanoyl]piperidine-4-carboxylate](/img/structure/B221382.png)
![Ethyl 1-[2-(2,4-dichlorophenoxy)propanoyl]-4-piperidinecarboxylate](/img/structure/B221384.png)

